Ethyl 3-phenylpropionate

Description

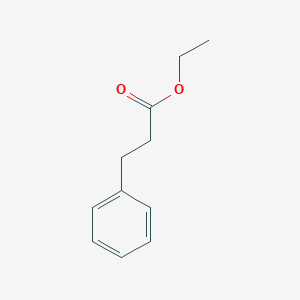

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGZUIGGHGTFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047095 | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, somewhat oily liquid, sweet, fruity, honey-like odour | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

247.00 to 249.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.22 mg/mL at 25 °C, insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.009-1.017 | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2021-28-5 | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2021-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58E9Z9V64D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-phenylpropionate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylpropionate (B1229125), also known as ethyl hydrocinnamate, is an organic ester with the chemical formula C₁₁H₁₄O₂.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, fruity, and floral odor.[1][2] This compound is utilized in the flavor and fragrance industries and serves as an intermediate in the synthesis of other organic compounds, including pharmaceutical precursors.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, and synthesis.

Chemical Structure

The molecular structure of ethyl 3-phenylpropionate consists of an ethyl ester group attached to a 3-phenylpropane backbone.

Caption: Molecular structure of ethyl 3-phenylpropionate.

Physicochemical Properties

The key physicochemical properties of ethyl 3-phenylpropionate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Ethereal, rum, fruity, floral | [1][3] |

| Boiling Point | 247-248 °C | [3] |

| Melting Point | 122-124 °C | [3] |

| Density | 1.01 g/mL at 25 °C | [3] |

| Solubility in Water | Sparingly soluble (<0.1 g/100 mL at 25 °C) | [1][3] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695), acetone, and ether | [1] |

| Refractive Index (n20/D) | 1.494 | [3] |

| LogP | 2.79 | [3][4] |

| Flash Point | 108 °C (226.4 °F) - closed cup |

Structural Identifiers

For unambiguous identification in databases and literature, the following structural identifiers are used.

| Identifier Type | Identifier | Reference |

| CAS Number | 2021-28-5 | [1][2] |

| SMILES | CCOC(=O)CCC1=CC=CC=C1 | [5] |

| InChI | InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | [2][5] |

| InChIKey | JAGZUIGGHGTFHO-UHFFFAOYSA-N | [2][5] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of ethyl 3-phenylpropionate.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.23 (t, 3H), 2.61 (t, 2H), 2.94 (t, 2H), 4.12 (q, 2H), 7.16-7.29 (m, 5H) | [5] |

| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 14.21, 31.01, 35.94, 60.35, 126.23, 128.30, 128.47, 140.62, 172.82 | [5] |

Synthesis of Ethyl 3-phenylpropionate

Ethyl 3-phenylpropionate can be synthesized through several methods. The two primary routes are the esterification of 3-phenylpropanoic acid and the hydrogenation of ethyl cinnamate (B1238496).

Experimental Protocols

1. Fischer Esterification of 3-Phenylpropanoic Acid

This method involves the reaction of 3-phenylpropanoic acid with ethanol in the presence of an acid catalyst.

-

Reactants: 3-Phenylpropanoic acid, ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

General Procedure: 3-Phenylpropanoic acid is dissolved in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. After the reaction is complete, the excess ethanol is removed by distillation. The remaining mixture is neutralized, extracted with an organic solvent, and purified by distillation.

2. Hydrogenation of Ethyl Cinnamate

This protocol involves the reduction of the double bond in ethyl cinnamate.[1]

-

Reactants: Ethyl cinnamate, hydrogen gas, and a catalyst (e.g., Nickel or Palladium on carbon).[1]

-

General Procedure: Ethyl cinnamate is dissolved in a suitable solvent, such as ethanol. The catalyst is added to the solution, and the mixture is subjected to a hydrogen atmosphere, often under pressure. The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield ethyl 3-phenylpropionate, which can be further purified by distillation.

Caption: Key synthesis routes for ethyl 3-phenylpropionate.

Signaling Pathways

Based on available scientific literature, ethyl 3-phenylpropionate is primarily recognized for its applications in the flavor and fragrance industries and as a synthetic intermediate.[2] There is no established evidence to suggest its direct involvement in specific biological signaling pathways as a primary mode of action. Its biological effects, if any, are likely related to its metabolism as a fatty acid ester.[4]

Safety and Handling

Ethyl 3-phenylpropionate is considered to have low acute toxicity.[1] However, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and work in a well-ventilated area.[1][6]

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[1][6]

-

Handling: Avoid prolonged or repeated skin contact, as it may cause mild irritation. Inhalation of high concentrations of vapor may cause respiratory discomfort.[1] In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 3. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]

- 4. Showing Compound Ethyl 3-phenylpropanoate (FDB020143) - FooDB [foodb.ca]

- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synerzine.com [synerzine.com]

Ethyl 3-phenylpropionate: Chemical Identification

This section provides the Chemical Abstracts Service (CAS) number and a list of synonyms for Ethyl 3-phenylpropionate (B1229125), a key identifier for researchers and professionals in drug development.

Chemical Abstract Service (CAS) Number

The unique CAS registry number for Ethyl 3-phenylpropionate facilitates unambiguous identification in chemical databases and literature.

| Compound Name | CAS Registry Number |

| Ethyl 3-phenylpropionate | 2021-28-5[1][2][3][4] |

Synonyms

Ethyl 3-phenylpropionate is also known by several other names in scientific literature and commercial listings. The following table compiles its common synonyms.

| Synonym |

| 3-Ethyl phenylpropionate[1] |

| 3-Phenylpropanoic acid ethyl ester[1] |

| 3-Phenylpropionic acid ethyl ester[1][5][6] |

| Benzenepropanoic acid, ethyl ester[1][2][5][6][7] |

| Ethyl 3-phenylpropanoate[1][3][5][8] |

| Ethyl benzenepropanoate[1][5][6][8] |

| Ethyl dihydrocinnamate[1][5][6][8] |

| Ethyl hydrocinnamate[1][2][5][6][7][8] |

| Ethylhydrocinnamoate[5][6] |

| Ethylphenyl propanoate[5][8] |

| Hydrocinnamic acid, ethyl ester[1][5][6][7][8] |

References

- 1. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. A13055.18 [thermofisher.com]

- 4. Ethyl 3-phenylpropionate CAS#: 2021-28-5 [m.chemicalbook.com]

- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-phenylpropionate, 98+% | Fisher Scientific [fishersci.ca]

- 7. Temporary title [webprod.hc-sc.gc.ca]

- 8. Benzenepropanoic acid, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Phenylpropionate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionate esters are a diverse class of secondary metabolites found throughout the plant kingdom, contributing significantly to the flavor and fragrance of fruits and flowers.[1] Beyond their aromatic properties, these compounds exhibit a range of biological activities, making them of great interest for applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the biosynthesis of phenylpropionate esters, detailing the core enzymatic pathways, key regulatory mechanisms, and methodologies for their study and production.

Core Biosynthesis Pathway: From Shikimate to Phenylpropanoid Precursors

The biosynthesis of phenylpropionate esters originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids.[2] The journey from primary metabolism to the activated precursors of phenylpropionate esters can be divided into two main stages: the shikimate pathway and the general phenylpropanoid pathway.

The Shikimate Pathway

The shikimate pathway converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate, intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate. Chorismate serves as a critical branch-point metabolite, leading to the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[2] L-phenylalanine is the primary precursor for the vast majority of phenylpropanoids in higher plants.

The General Phenylpropanoid Pathway

The general phenylpropanoid pathway channels carbon from L-phenylalanine into a variety of downstream secondary metabolic pathways. This core sequence of three enzymatic reactions is highly conserved across the plant kingdom.[3]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[3] This reaction is a key regulatory point, directing the flow of carbon from primary to secondary metabolism.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position of the aromatic ring to produce p-coumaric acid.[3]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates the carboxyl group of p-coumaric acid by forming a high-energy thioester bond with Coenzyme A (CoA), yielding p-coumaroyl-CoA.[3]

The product, p-coumaroyl-CoA, is a central intermediate that can be further modified through a series of hydroxylation, methylation, and reduction reactions to generate a diverse array of phenylpropanoid-CoA esters, which are the direct precursors for the synthesis of phenylpropionate esters.

The Final Step: Esterification by Alcohol Acyltransferases

The formation of phenylpropionate esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from a phenylpropanoid-CoA thioester to an alcohol substrate.[4]

General Reaction: Phenylpropanoid-CoA + Alcohol --AAT--> Phenylpropionate Ester + CoA-SH

The diversity of phenylpropionate esters found in nature arises from the broad substrate specificity of AATs, which can utilize a variety of both phenylpropanoid-CoA donors and alcohol acceptors.

Key Enzymes and Substrate Specificities

Several AATs have been characterized from various plant species, particularly in the context of fruit and flower volatile biosynthesis. These enzymes often belong to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.

| Enzyme | Source Organism | Acyl-CoA Substrates | Alcohol Substrates | Reference |

| MdAAT1 | Malus × domestica (Apple) | Acetyl-CoA, Butyryl-CoA, Hexanoyl-CoA | Butanol, Hexanol, Benzyl alcohol | [4] |

| SAAT | Fragaria × ananassa (Strawberry) | Acetyl-CoA, Butyryl-CoA, Hexanoyl-CoA | Ethanol, Butanol, Hexanol, Benzyl alcohol | [5] |

| BEBT | Clarkia breweri | Benzoyl-CoA, Acetyl-CoA | Benzyl alcohol, Ethanol, Cinnamyl alcohol | [6] |

| PaAAT1 | Prunus armeniaca (Apricot) | Acetyl-CoA | Hexenol, (Z)-3-hexenol, (E)-2-hexenol | [7] |

Table 1: Examples of Characterized Alcohol Acyltransferases Involved in Ester Biosynthesis.

Quantitative Analysis of Phenylpropionate Ester Biosynthesis

The efficiency of phenylpropionate ester production is dependent on the kinetic properties of the involved enzymes and the availability of precursors. Metabolic engineering efforts have focused on improving yields by overexpressing key enzymes and redirecting metabolic flux.

| Engineered Organism | Key Genes Expressed | Product | Titer | Reference |

| Escherichia coli | TAL, ER, AAT | 3-Phenylpropyl acetate | 94.59 ± 16.25 mg/L | [8] |

| Saccharomyces cerevisiae | PAL, 4CL, CHS | Naringenin (Flavonoid precursor) | ~7 mg/L | [9] |

| Saccharomyces cerevisiae | PAL, 4CL, CHS, FNSII | Apigenin (Flavonoid) | 1.6 µM | [9] |

Table 2: Examples of Metabolically Engineered Microorganisms for Phenylpropanoid-derived Compound Production.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| BEBT (Clarkia breweri) | Benzoyl-CoA | 35 | - | - | [6] |

| Benzyl alcohol | 19 | - | - | [6] | |

| CtXR D51A mutant | (S)-2-phenylpropanal | 170 | 4.8 | 28 x 103 | [3] |

| ADH-90 | p-Coumaryl alcohol | 1700 ± 300 | 14.3 ± 1.2 (min-1) | - | [10] |

| ALDH-40 | Coniferaldehyde | 10000 ± 2700 | 330 ± 70 (min-1) | - | [10] |

Table 3: Kinetic Parameters of Enzymes Involved in Phenylpropanoid Metabolism. (Note: A comprehensive dataset for AATs with a wide range of phenylpropanoid substrates is still an active area of research).

Experimental Protocols

Heterologous Expression and Purification of Alcohol Acyltransferases

This protocol describes the expression of a plant-derived AAT in E. coli for subsequent characterization.

1. Gene Cloning and Vector Construction:

- Synthesize the codon-optimized coding sequence of the target AAT gene.

- Clone the gene into an appropriate expression vector (e.g., pET series) with an N-terminal affinity tag (e.g., His-tag or Strep-tag) for purification.

2. Protein Expression:

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.5-0.7.

- Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.

- Continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.[11]

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM ATP, supplemented with lysozyme (B549824) and DNase I).[11]

- Lyse the cells by sonication or French press.

- Clarify the lysate by centrifugation.

- Purify the tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins).[11][12]

- Elute the purified protein and dialyze against a storage buffer.

Cloning [label="Gene Cloning into\nExpression Vector"];

Transformation [label="Transformation into\nE. coli"];

Culture [label="Cell Culture and\nInduction"];

Harvest [label="Cell Harvesting"];

Lysis [label="Cell Lysis"];

Clarification [label="Lysate Clarification"];

Affinity_Chr [label="Affinity Chromatography"];

Purified_Protein [label="Purified AAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cloning -> Transformation;

Transformation -> Culture;

Culture -> Harvest;

Harvest -> Lysis;

Lysis -> Clarification;

Clarification -> Affinity_Chr;

Affinity_Chr -> Purified_Protein;

}

Alcohol Acyltransferase Activity Assay

This assay measures the in vitro activity of a purified AAT.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).[6]

- In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the alcohol substrate (e.g., 1 mM), and the acyl-CoA substrate (e.g., 0.1 mM).

2. Enzyme Reaction:

- Initiate the reaction by adding a known amount of the purified AAT enzyme.

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-60 minutes).

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the formed ester.

3. Product Analysis:

- Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced ester.

A colorimetric assay can also be used for high-throughput screening. This method typically involves the reaction of the produced ester with hydroxylamine (B1172632) to form a hydroxamic acid, which then reacts with ferric chloride to produce a colored complex that can be measured spectrophotometrically.[13]

HPLC and GC-MS Analysis of Phenylpropionate Esters

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or orthophosphoric acid) to improve peak shape.[14]

-

Detection: UV detector set at a wavelength appropriate for the aromatic ring of the phenylpropanoids (e.g., 240 nm or 280 nm).[14]

-

Sample Preparation: Plant or microbial extracts are typically filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).[15]

-

Carrier Gas: Helium.

-

Injection: Splitless or split injection depending on the concentration of the analytes.

-

Temperature Program: An initial low temperature is held, followed by a ramp to a higher temperature to elute the compounds based on their volatility.[15]

-

MS Detection: Electron impact (EI) ionization is commonly used, and the mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[15]

-

Sample Preparation: Volatile esters are typically extracted from the sample matrix using an organic solvent or by headspace solid-phase microextraction (HS-SPME).[15]

Regulation of the Phenylpropanoid Pathway

The biosynthesis of phenylpropionate esters is tightly regulated at multiple levels to control the allocation of carbon and energy.

-

Transcriptional Regulation: The expression of genes encoding the enzymes of the phenylpropanoid pathway is controlled by a complex network of transcription factors, including MYB, bHLH, and WD40 proteins. These transcription factors respond to various developmental and environmental cues, such as light, hormones, and stress.

-

Feedback Inhibition: The activity of key enzymes, particularly PAL, can be regulated by feedback inhibition from downstream products of the pathway.

-

Metabolite Channeling: There is evidence for the formation of multi-enzyme complexes, or "metabolons," that channel intermediates directly from one enzyme to the next, increasing the efficiency of the pathway and preventing the diffusion of reactive intermediates.

Conclusion

The biosynthesis of phenylpropionate esters is a fascinating and complex process that begins with primary metabolism and culminates in the production of a wide array of aromatic compounds. A thorough understanding of the enzymes involved, their kinetic properties, and the regulation of the pathway is crucial for the successful metabolic engineering of plants and microorganisms for the enhanced production of these valuable natural products. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this important biosynthetic pathway for applications in drug development, flavor and fragrance production, and other industrial sectors.

References

- 1. researchgate.net [researchgate.net]

- 2. blog.organomation.com [blog.organomation.com]

- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous expression and affinity purification of Strep-tagged (KaiC) proteins [protocols.io]

- 12. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. medipol.edu.tr [medipol.edu.tr]

- 15. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3-Phenylpropionate: A Technical Guide

Introduction

Ethyl 3-phenylpropionate (B1229125) (C11H14O2) is an ester with a characteristic fruity and sweet aroma, finding applications in the fragrance and flavor industries.[1][2] A thorough understanding of its chemical structure and purity is paramount for its use in research, development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-phenylpropionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are also presented to aid researchers and scientists in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for ethyl 3-phenylpropionate, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of ethyl 3-phenylpropionate exhibits distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 - 7.16 | m | 5H | C₆H₅- |

| 4.12 | q | 2H | -O-CH₂-CH₃ |

| 2.94 | t | 2H | C₆H₅-CH₂- |

| 2.62 | t | 2H | -CH₂-COO- |

| 1.23 | t | 3H | -CH₂-CH₃ |

Data sourced from PubChem and ChemicalBook. [3][4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 172.82 | C=O |

| 140.62 | C (aromatic, quaternary) |

| 128.47 | CH (aromatic) |

| 128.30 | CH (aromatic) |

| 126.23 | CH (aromatic) |

| 60.35 | -O-CH₂- |

| 35.94 | C₆H₅-CH₂- |

| 31.01 | -CH₂-COO- |

| 14.21 | -CH₃ |

Data sourced from PubChem. [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of ethyl 3-phenylpropionate is typically obtained from a liquid film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | C-H stretch (aromatic) |

| ~2950 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1170 | Strong | C-O stretch (ester) |

Characteristic IR absorption ranges are presented. Specific peak values can be found on platforms like ChemicalBook. [5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method used for the analysis of ethyl 3-phenylpropionate.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | Moderate | [M - OCH₂CH₃]⁺ |

| 105 | High | [C₆H₅CH₂CH₂]⁺ |

| 104 | Very High | [C₈H₈]⁺ (Tropylium ion rearrangement) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Data sourced from ChemicalBook and the NIST WebBook. [6][7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of ethyl 3-phenylpropionate and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

-

Instrument Setup: Transfer the solution to a clean 5 mm NMR tube.[8] Place the tube in the NMR spectrometer.

-

Data Acquisition: Tune and shim the instrument to achieve optimal magnetic field homogeneity. Acquire the ¹H NMR spectrum using a 400 MHz or higher field instrument. For the ¹³C NMR spectrum, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[9]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation: As ethyl 3-phenylpropionate is a liquid at room temperature, a neat (thin film) spectrum can be obtained.[10] Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[11]

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean salt plates.[12] Then, run the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the ethyl 3-phenylpropionate sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.[13]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of ethyl 3-phenylpropionate.

Caption: Workflow for the spectroscopic analysis of ethyl 3-phenylpropionate.

Caption: Plausible mass spectral fragmentation of ethyl 3-phenylpropionate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 3. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 3-phenylpropionate(2021-28-5) IR Spectrum [chemicalbook.com]

- 6. Ethyl 3-phenylpropionate(2021-28-5) MS [m.chemicalbook.com]

- 7. Benzenepropanoic acid, ethyl ester [webbook.nist.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. rsc.org [rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Ethyl 3-phenylpropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-phenylpropionate (B1229125), a common fragrance and flavoring agent also utilized as an intermediate in pharmaceutical synthesis. The information herein is intended to support laboratory research, formulation development, and process chemistry by providing key solubility data and standardized experimental protocols.

Introduction

Ethyl 3-phenylpropionate (C₁₁H₁₄O₂), also known as ethyl hydrocinnamate, is an ester characterized by its pleasant, fruity, and floral aroma. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in diverse fields. Understanding its solubility profile is essential for designing extraction and purification processes, developing homogeneous reaction mixtures, and formulating stable solutions.

Solubility Data

The solubility of ethyl 3-phenylpropionate has been documented in various aqueous and organic media. While extensive quantitative data in organic solvents is not widely published, a combination of qualitative and quantitative information provides a clear solubility profile.

Data Presentation

The following table summarizes the known solubility of ethyl 3-phenylpropionate at standard temperature and pressure (STP).

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Data Type |

| Water | H₂O | 0.22 mg/mL[1][2] | 25 | Quantitative |

| Water | H₂O | < 1 mg/mL[1] | 25 | Quantitative |

| Water | H₂O | < 0.1 g/100 mL[3][4][5][6] | 25 | Quantitative |

| Ethanol | C₂H₅OH | Miscible[1][7] | ~25 | Qualitative |

| Acetone | C₃H₆O | Miscible[3] | ~25 | Qualitative |

| Diethyl Ether | (C₂H₅)₂O | Miscible[3] | ~25 | Qualitative |

| Chloroform | CHCl₃ | Soluble[4][5] | ~25 | Qualitative |

| Methanol | CH₃OH | Soluble[4][5] | ~25 | Qualitative |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble[4][5] | ~25 | Qualitative |

| Oils | - | Soluble[1][7] | ~25 | Qualitative |

Ethyl 3-phenylpropionate is sparingly soluble in water but demonstrates high solubility and miscibility with a range of common organic solvents, including alcohols, ketones, and ethers.[3][8] Its solubility in nonpolar to moderately polar organic solvents is a key attribute for its use in organic synthesis and formulations.

Experimental Protocol: Determination of Solubility

To quantitatively determine the solubility of ethyl 3-phenylpropionate in a specific organic solvent, the isothermal shake-flask method is a reliable and widely accepted technique. This method establishes the equilibrium solubility of a solute in a solvent at a constant temperature.

Methodology: Isothermal Shake-Flask Method

3.1. Materials and Equipment:

-

Ethyl 3-phenylpropionate (solute)

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer for quantitative analysis.

3.2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of ethyl 3-phenylpropionate to a series of glass vials. The presence of a visible excess of the liquid ester is crucial to ensure that equilibrium is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be required to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent saturated with the solute) using a pipette.

-

Immediately filter the collected aliquot through a syringe filter into a clean vial to remove any undissolved microdroplets of ethyl 3-phenylpropionate.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of ethyl 3-phenylpropionate in the same organic solvent.

-

Analyze the filtered saturated solution and the calibration standards using a suitable analytical method (e.g., GC-FID or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of ethyl 3-phenylpropionate in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the precision and accuracy of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of ethyl 3-phenylpropionate solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

This guide serves as a foundational resource for professionals working with ethyl 3-phenylpropionate, providing essential solubility information and a detailed protocol for its experimental determination. The provided data and methodologies can aid in optimizing processes and formulations in research and development.

References

- 1. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl 3-phenylpropionate CAS#: 2021-28-5 [m.chemicalbook.com]

- 5. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]

- 6. Ethyl 3-phenylpropanoate | CAS#:2021-28-5 | Chemsrc [chemsrc.com]

- 7. Ethyl 3-phenylpropionate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

Thermochemical Profile of Ethyl 3-phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 3-phenylpropanoate (CAS No. 2021-28-5). Due to a notable scarcity of direct experimental thermochemical values for this compound in publicly accessible literature, this document outlines established experimental protocols for determining these properties, by referencing methods applied to structurally similar esters. Furthermore, this guide presents a logical workflow for its common synthesis and a detailed diagram of the Fischer esterification mechanism, a primary route for its production. This document is intended to serve as a foundational resource for researchers and professionals requiring thermochemical data for process design, safety analysis, and computational modeling involving Ethyl 3-phenylpropanoate.

Introduction

Ethyl 3-phenylpropanoate, also known as ethyl hydrocinnamate, is an ester with a characteristic fruity aroma.[1][2] It finds applications in the fragrance and flavor industries and serves as an intermediate in the synthesis of more complex organic molecules, including active pharmaceutical ingredients.[3][4] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for the design and optimization of synthetic routes, ensuring process safety, and for the development of accurate computational models.

This guide summarizes the available physical property data and provides detailed experimental methodologies for the determination of key thermochemical parameters.

Physicochemical and Thermochemical Data

Table 1: Physical Properties of Ethyl 3-phenylpropanoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [5] |

| Boiling Point | 247-249 °C | [6] |

| Density | 1.01 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.494 at 20 °C | [4][5] |

| Flash Point | 108 °C (closed cup) | [5] |

| Solubility | Sparingly soluble in water | [2] |

Table 2: Thermochemical Data (Data for Ethyl 3-phenyl-3-oxopropanoate provided for context)

| Property | Value | Compound |

| Heat of Vaporization | 50.6 kJ/mol | Ethyl 3-phenyl-3-oxopropanoate |

Note: The Heat of Vaporization is for a related but different compound and should be used with caution as an estimate for Ethyl 3-phenylpropanoate.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the established experimental methodologies that can be employed to determine the key thermochemical properties of Ethyl 3-phenylpropanoate.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) can be determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of the substance in a constant-volume container.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity Ethyl 3-phenylpropanoate (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure vessel (the "bomb").

-

Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm). A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur), and for the heat of combustion of the fuse wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).[7][8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Ethyl 3-phenylpropanoate (typically 5-15 mg) is hermetically sealed in an aluminum pan.[9] An empty, sealed pan is used as a reference.[10]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating and/or cooling rate (e.g., 10 °C/min) over the desired temperature range.[9] The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[9]

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and the baseline, calibrated against a standard material with a known heat capacity (e.g., sapphire).

-

Enthalpy of Fusion (ΔfusH): If the substance is a solid at the starting temperature, the enthalpy of melting is determined by integrating the area of the endothermic peak corresponding to the melting transition.

-

Enthalpy of Vaporization (ΔvapH): While less common for high-boiling liquids, the enthalpy of vaporization can be determined by analyzing the endothermic peak associated with boiling, often under controlled pressure.

-

Enthalpy of Vaporization via Gas Chromatography-Calorimetry

This method combines gas chromatography with solution calorimetry to determine the enthalpy of vaporization (ΔvapH) for volatile and semi-volatile compounds.[11]

Methodology:

-

Gas Chromatography: The retention time of Ethyl 3-phenylpropanoate is measured at several different temperatures on a gas chromatograph with a suitable stationary phase.

-

Heat of Solution Measurement: The heat of solution of liquid Ethyl 3-phenylpropanoate in the stationary phase liquid is measured using an isoperibol solution calorimeter.

-

Calculation: The enthalpy of vaporization is calculated from the slope of the plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature, combined with the measured heat of solution.

Synthesis Pathway and Reaction Mechanism

Ethyl 3-phenylpropanoate can be synthesized through various routes, with two common methods being the hydrogenation of ethyl cinnamate (B1238496) and the Fischer esterification of 3-phenylpropanoic acid with ethanol.[2][12] The Fischer esterification is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][14][15]

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of Ethyl 3-phenylpropanoate via Fischer esterification.

Caption: General workflow for the synthesis of Ethyl 3-phenylpropanoate via Fischer esterification.

Fischer Esterification Mechanism

The mechanism of the Fischer esterification is a reversible, multi-step process involving nucleophilic acyl substitution.[1][16]

Caption: Step-wise mechanism of the acid-catalyzed Fischer esterification.

Conclusion

While direct experimental thermochemical data for Ethyl 3-phenylpropanoate remains elusive in the public domain, this guide provides a framework for its determination through established analytical techniques such as combustion calorimetry and differential scanning calorimetry. The provided protocols for these methods, drawn from research on similar ester compounds, offer a clear path for researchers to obtain the necessary data for process development, safety assessments, and computational studies. The included diagrams of the synthesis workflow and reaction mechanism for its preparation via Fischer esterification further contribute to a comprehensive understanding of this compound. The generation of experimental thermochemical data for Ethyl 3-phenylpropanoate would be a valuable contribution to the chemical literature.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 4. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]

- 5. Ethyl 3-phenylpropionate = 98 , FG 2021-28-5 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry Analysis [intertek.com]

- 9. mdpi.com [mdpi.com]

- 10. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. athabascau.ca [athabascau.ca]

- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

An In-depth Technical Guide on the Reactivity Profile and Hazards of Ethyl 3-Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and potential hazards associated with ethyl 3-phenylpropionate (B1229125). The information is intended to support safe handling, use in research and development, and risk assessment for professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is a clear, colorless liquid with a characteristic fruity and floral odor.[1] It is valued in the fragrance and flavor industries and serves as an intermediate in organic synthesis.[1][2]

Table 1: Physical and Chemical Properties of Ethyl 3-Phenylpropionate

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3][4] |

| Molecular Weight | 178.23 g/mol | [1][3][4][5] |

| CAS Number | 2021-28-5 | [1][4] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 247-249 °C | [1][6] |

| Density | 1.01 - 1.02 g/mL at 25 °C | [1][7] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [6][8] |

| Water Solubility | Sparingly soluble (<1 mg/mL at 25 °C) | [5][9][10] |

| Refractive Index | 1.492-1.497 at 20 °C | [1][5] |

| LogP | 2.73 | [5] |

Reactivity Profile

As an ester, the reactivity of ethyl 3-phenylpropionate is primarily dictated by the ester functional group.

Ethyl 3-phenylpropionate is generally stable under normal conditions of use and storage.[7][11] The primary reactions involve nucleophilic attack at the carbonyl carbon of the ester group.

-

Hydrolysis: In the presence of acids or bases, ethyl 3-phenylpropionate can undergo hydrolysis to yield 3-phenylpropionic acid and ethanol. This reaction is a key consideration in formulation and storage, as changes in pH can lead to degradation.

-

Transesterification: Reaction with other alcohols in the presence of a catalyst can lead to the exchange of the ethyl group.

-

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or amines can form the corresponding amides.

To ensure safety and stability, ethyl 3-phenylpropionate should be stored away from the following:

-

Strong Oxidizing Agents: Contact with strong oxidizers may cause a vigorous, exothermic reaction that could lead to ignition of the reaction products.[1][5]

-

Strong Acids: Acids can catalyze the hydrolysis of the ester, liberating heat.[1][5]

-

Strong Bases (Caustic Solutions): Interaction with strong bases also generates heat and promotes hydrolysis.[1][5]

-

Alkali Metals and Hydrides: Mixing esters with alkali metals and hydrides can generate flammable hydrogen gas.[1][5]

Under fire conditions, the combustion of ethyl 3-phenylpropionate is expected to produce carbon monoxide (CO) and carbon dioxide (CO₂).[6][7][11]

Hazard Identification and Toxicological Profile

Based on available data, ethyl 3-phenylpropionate is considered to have low acute toxicity.[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and found no safety concern at current levels of intake when used as a flavoring agent.[12] However, as with any chemical, appropriate precautions should be taken.

Table 2: Summary of Toxicological Hazards

| Hazard | Classification/Information | Source(s) |

| Acute Oral Toxicity | Data not available. Considered to have low acute toxicity. | [5][13] |

| Acute Dermal Toxicity | Data not available. | [13] |

| Acute Inhalation Toxicity | Data not available. May cause respiratory irritation. | [14][15] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. Prolonged contact may cause mild irritation. | [5] |

| Serious Eye Damage/Irritation | Not classified as an eye irritant. May cause mild irritation upon contact. | |

| Respiratory/Skin Sensitization | Not classified as a sensitizer. | |

| Carcinogenicity | Not classified as a carcinogen by IARC or NTP. | [14][15][16] |

| Reproductive Toxicity | Data not available. | [14][15][16] |

Ethyl 3-phenylpropionate is a combustible liquid with a flash point of 108 °C (226.4 °F).[6][8] It should be kept away from heat, sparks, and open flames.

Specific data on the ecotoxicity and biodegradability of ethyl 3-phenylpropionate is limited in the reviewed literature. However, it is recommended to prevent its release into the environment.[11][15]

Experimental Protocols for Hazard Assessment

While specific experimental data for ethyl 3-phenylpropionate is not always available, its hazards would be characterized using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals.

The assessment of acute toxicity is crucial for classification and labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 7. eurofins.com.au [eurofins.com.au]

- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. OECD Guideline for Testing of Chemicals (Test No. 301: Ready Biodegradability) 1992 – BPC Instruments [bpcinstruments.com]

- 15. capotchem.cn [capotchem.cn]

- 16. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Synthesis of Ethyl 3-phenylpropionate from 3-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of ethyl 3-phenylpropionate (B1229125) from 3-phenylpropionic acid via Fischer-Speier esterification. This method utilizes a strong acid catalyst, typically sulfuric acid, and an excess of ethanol (B145695) to drive the reaction towards the formation of the desired ester. The protocol includes reaction setup, work-up, purification, and characterization of the final product. This methodology is broadly applicable for the synthesis of various esters, which are valuable intermediates in the pharmaceutical and fragrance industries.

Introduction

Ethyl 3-phenylpropionate is a valuable organic compound used as a flavoring agent and as an intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2] The Fischer-Speier esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[3] The reaction is an acid-catalyzed nucleophilic acyl substitution and is reversible in nature. To achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one of the reactants, usually the less expensive alcohol, or by removing the water formed during the reaction.[4] This document outlines a reliable procedure for the synthesis of ethyl 3-phenylpropionate, providing a reproducible method for laboratory-scale production.

Reaction Scheme

The overall reaction for the synthesis of ethyl 3-phenylpropionate is as follows:

Figure 1: Fischer-Speier esterification of 3-phenylpropionic acid with ethanol.

Experimental Protocol

Materials:

-

3-phenylpropionic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-phenylpropionic acid and an excess of absolute ethanol (typically 3-5 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted 3-phenylpropionic acid.[6] Repeat this washing until no more gas evolution is observed.

-

Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[7]

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude ethyl 3-phenylpropionate.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure ethyl 3-phenylpropionate.

Data Presentation

Table 1: Physical and Spectroscopic Data of Ethyl 3-phenylpropionate

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless liquid[2] |

| Boiling Point | 247-249 °C |

| Density | 1.011 g/mL at 25 °C |

| Refractive Index | 1.494 |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 1.24 (t, 3H), 2.62 (t, 2H), 2.95 (t, 2H), 4.13 (q, 2H), 7.18-7.31 (m, 5H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 14.2, 31.0, 35.9, 60.4, 126.2, 128.3, 128.5, 140.7, 172.9 |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Workflow

Caption: Experimental workflow for the synthesis of ethyl 3-phenylpropionate.

References

- 1. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 2. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Application Note and Protocol: Fischer Esterification of 3-Phenylpropionic Acid with Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 3-phenylpropionate (B1229125) via the Fischer esterification of 3-phenylpropionic acid with ethanol (B145695). Ethyl 3-phenylpropionate is a valuable intermediate in the synthesis of various pharmaceutical compounds and fragrances.[1] This application note details the reaction mechanism, a step-by-step experimental protocol, and expected outcomes, offering a reliable methodology for laboratory and developmental applications.

Introduction

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants, usually the less expensive alcohol, or by removing the water formed during the reaction.[1]

In this application, we focus on the esterification of 3-phenylpropionic acid with ethanol to produce ethyl 3-phenylpropionate, using concentrated sulfuric acid as the catalyst. The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol.

Reaction and Mechanism

The overall reaction is as follows:

3-Phenylpropionic Acid + Ethanol ⇌ Ethyl 3-phenylpropionate + Water

The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄).

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of ethyl 3-phenylpropionate.

3.1. Materials and Equipment

-

3-Phenylpropionic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

3.2. Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 3-phenylpropionic acid in 40 mL of absolute ethanol.

-

Catalyst Addition: While stirring the solution, slowly add 1.0 mL of concentrated sulfuric acid. Caution: The addition of sulfuric acid is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reflux is complete, allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer it to a separatory funnel.

-

Washing:

-

Wash the organic layer with 30 mL of water.

-

Carefully wash the organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Repeat this washing until no more gas evolution (CO₂) is observed.

-

Wash the organic layer with 30 mL of saturated sodium chloride solution (brine).

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude ethyl 3-phenylpropionate.

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for this protocol.

| Parameter | Value |

| Reactants | |

| 3-Phenylpropionic Acid | 15.0 g (0.1 mol) |

| Absolute Ethanol | 40 mL |

| Catalyst | |

| Concentrated Sulfuric Acid | 1.0 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 4-6 hours |

| Workup | |

| Extraction Solvent | Diethyl ether (50 mL) |

| Neutralizing Agent | Saturated Sodium Bicarbonate Solution |

| Product | |

| Product Name | Ethyl 3-phenylpropionate |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Expected Yield | 75-85% (based on 3-phenylpropionic acid) |

Visualizations

Diagram 1: Fischer Esterification Mechanism

Caption: Mechanism of the Fischer Esterification.

Diagram 2: Experimental Workflow

Caption: Experimental workflow for the synthesis of ethyl 3-phenylpropionate.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The Fischer esterification of 3-phenylpropionic acid with ethanol is a straightforward and effective method for the synthesis of ethyl 3-phenylpropionate. By following the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this valuable compound for further applications in drug development and other scientific endeavors. The use of excess ethanol as a solvent effectively drives the reaction equilibrium to favor product formation, leading to good yields.

References

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Ethyl 3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylpropanoate is a valuable ester widely utilized as a fragrance and flavoring agent, and as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its preparation via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a fundamental and cost-effective method in organic synthesis. This document provides detailed protocols for the synthesis of Ethyl 3-phenylpropanoate using a classic acid catalyst (Sulfuric Acid) and an alternative high-yield method, complete with comparative data, reaction mechanisms, and characterization details.

Comparative Synthesis Data

The following table summarizes the quantitative data for two distinct methods for the synthesis of Ethyl 3-phenylpropanoate, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Method 1: Fischer-Speier Esterification | Method 2: SO₂F₂-Mediated Esterification |

| Carboxylic Acid | 3-Phenylpropanoic Acid | 3-Phenylpropanoic Acid |

| Alcohol | Ethanol (B145695) | Ethanol |

| Catalyst/Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Sulfuryl Fluoride (B91410) (SO₂F₂) and N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Ethanol (in excess) | 1,2-Dichloroethane (DCE) |

| Temperature | Reflux (approx. 78 °C) | 20 °C (Room Temperature) |

| Reaction Time | 2 hours | 5 hours |

| Reported Yield | ~95%[1] | 99%[2] |

Experimental Protocols

Method 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol details the synthesis of Ethyl 3-phenylpropanoate via the traditional Fischer-Speier esterification, which employs an excess of the alcohol to drive the reaction equilibrium towards the product.

Materials:

-

3-Phenylpropanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3-phenylpropanoic acid and an excess of anhydrous ethanol (e.g., for 0.044 mol of the acid, use 200 ml of ethanol).[1]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3 ml) to the stirred mixture.[1]

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2 hours.[1]

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[1]

-

To the residue, add deionized water (e.g., 50 ml) and ethyl acetate (e.g., 200 ml) and transfer the mixture to a separatory funnel.[1]

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with a saturated solution of NaCl.[1]

-

Dry the organic phase over anhydrous Na₂SO₄ and filter.[1]

-

Remove the solvent using a rotary evaporator to obtain the crude Ethyl 3-phenylpropanoate.

-

For higher purity, the product can be further purified by vacuum distillation.

Method 2: High-Yield Esterification using Sulfuryl Fluoride

This modern approach utilizes sulfuryl fluoride (SO₂F₂) and a non-nucleophilic base to achieve a near-quantitative yield at room temperature.[2]

Materials:

-

3-Phenylpropanoic acid

-

Ethanol

-

N,N-Diisopropylethylamine (DIPEA)

-

Sulfuryl fluoride (SO₂F₂) gas

-

1,2-Dichloroethane (DCE)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and ethyl acetate

Equipment:

-

Oven-dried reaction flask with a stir bar and rubber septum

-

Balloon filled with SO₂F₂ gas

-